molecular formula C22H18ClFN4O3 B2420292 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide CAS No. 1060316-34-8

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide

Cat. No.: B2420292
CAS No.: 1060316-34-8
M. Wt: 440.86
InChI Key: CJPSFUUCVSDZMC-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide is a synthetic chemical compound offered for research and development purposes. This molecule is characterized by a complex structure featuring an imidazo[1,2-b]pyridazine core, a common scaffold in medicinal chemistry . The presence of this heterobicyclic system, substituted with methoxy and chlorophenyl groups, suggests it may be of interest as a key intermediate or building block in the synthesis of more complex molecules . Compounds containing the imidazo[1,2-b]pyridazine moiety have been investigated in various pharmaceutical and agrochemical research areas, indicating its utility in exploring new biological pathways . The specific physicochemical properties, mechanism of action, and primary research applications for this exact compound are not fully detailed in the current literature. Researchers are encouraged to handle this material with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(3-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O3/c1-13(31-16-5-3-4-15(24)11-16)22(29)26-18-10-14(6-7-17(18)23)19-12-28-20(25-19)8-9-21(27-28)30-2/h3-13H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPSFUUCVSDZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Structure and Synthesis

This compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a complex structure that includes chloro and methoxy substituents along with an amide functional group. The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions to construct the imidazo[1,2-b]pyridazine core followed by the introduction of the phenyl and propanamide groups. Industrial production may utilize advanced techniques such as palladium-catalyzed cross-coupling reactions to optimize yield and purity.

Anticancer Properties

This compound exhibits significant anticancer activity. Research indicates that it may inhibit pathways associated with tumor angiogenesis, particularly through the modulation of vascular endothelial growth factor (VEGF) signaling. In a study involving a related compound, a derivative showed potent inhibition of VEGF receptor 2 kinase with an IC50 value of 0.95 nM, demonstrating effective suppression of VEGF-stimulated human umbilical vein endothelial cell proliferation (IC50 = 0.30 nM) .

The biological activity of this compound is attributed to its ability to bind selectively to molecular targets involved in cancer progression and microbial resistance. This binding modulates the activity of enzymes and receptors critical for cellular signaling pathways associated with proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with similar compounds is useful:

Compound NameStructure SimilaritiesUnique Features
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamideContains imidazo[1,2-b]pyridazine coreDifferent substitution pattern
4-Chloro-5-(dimethylamino)-pyridazinoneShares pyridazine structureVariations in functional groups affecting activity
5-(4-Methoxyphenyl)-substituted derivativesSimilar phenyl ring substitutionsVariations in additional substituents leading to different properties

This table illustrates how structural variations influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the imidazo[1,2-b]pyridazine class:

  • VEGF Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited VEGF signaling pathways in vitro and in vivo models, leading to reduced tumor growth in xenograft studies .
  • Antitubercular Activity : Research into related derivatives has shown significant antitubercular activity against Mycobacterium tuberculosis, with IC50 values indicating strong potential for therapeutic application against resistant strains .
  • Cytotoxicity Studies : Evaluation of cytotoxic effects on human cell lines has indicated that many derivatives exhibit low toxicity while maintaining potent biological activities, reinforcing their potential for further development in clinical settings .

Q & A

Q. Structural Impact Table

FeatureRole in Reactivity/Bioactivity
Imidazo[1,2-b]pyridazineFacilitates hydrogen bonding and π-π interactions with ATP-binding pockets in kinases .
Methoxy groupModulates solubility and metabolic stability via steric hindrance .
3-FluorophenoxyEnhances bioavailability through improved passive diffusion .

What are the recommended synthetic routes and critical reaction conditions for this compound?

Basic Question
Synthesis typically involves multi-step protocols:

Imidazo[1,2-b]pyridazine core formation : Cyclocondensation of substituted pyridazines with α-haloketones under reflux in DMF or DCM at 80–100°C .

Chlorophenyl intermediate : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) with Pd catalysts and K2CO3 in THF/H2O at 60°C .

Amide coupling : Use of EDC/HOBt or DCC for condensation of 2-(3-fluorophenoxy)propanoic acid with the aniline intermediate in dry DCM at 0–5°C .

Q. Critical Reaction Parameters

StepSolventTemp (°C)Catalyst/ReagentYield (%)
Core formationDMF80–100None60–70
Chlorophenyl couplingTHF/H2O60Pd(PPh3)445–55
Amide couplingDry DCM0–5EDC/HOBt70–80

How can researchers optimize synthesis to improve yield and purity?

Advanced Question

  • Temperature control : Lowering amide coupling to 0–5°C minimizes side reactions (e.g., racemization) .
  • Catalyst screening : Testing Pd catalysts (e.g., XPhos Pd G3) for Suzuki coupling improves cross-coupling efficiency .
  • Purification : Use preparative HPLC with C18 columns (ACN/H2O gradient) to isolate >95% pure product .
  • Reaction monitoring : TLC (ethyl acetate/hexane, 1:1) and LC-MS ensure intermediate purity before proceeding .

Q. Optimization Table

ParameterAdjustmentImpact
Suzuki catalystPd(PPh3)4 → XPhos Pd G3Yield ↑ 15%
Coupling solventDCM → DMFReaction time ↓ 2h
WorkupColumn chromatography → Prep-HPLCPurity ↑ 98%

What analytical techniques are essential for structural characterization and purity assessment?

Advanced Question

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons δ 6.5–8.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C23H19ClFN4O3: 477.1124) .
  • HPLC : Purity >95% using a 30-min gradient (10→90% ACN in 0.1% TFA) .
  • X-ray crystallography : Resolves stereochemistry of the propanamide side chain .

Q. Analytical Parameters Table

TechniqueKey MetricsExample Data
1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, imidazo H), δ 7.45–7.12 (m, Ar-H)
HRMS (ESI+)m/z 477.1124 [M+H]+
HPLC (C18)Rt = 12.3 min, purity 98.2%

How can researchers investigate the compound’s interaction with biological targets?

Advanced Question

  • Kinase inhibition assays : Use ADP-Glo™ kinase assay to measure IC50 against kinases (e.g., EGFR, VEGFR2) .
  • SPR (Surface Plasmon Resonance) : Determine binding kinetics (KD, kon/koff) using immobilized kinase domains .
  • Cellular uptake studies : LC-MS quantification in cell lysates after 24h exposure .
  • Molecular docking : AutoDock Vina to predict binding poses in kinase ATP pockets .

Q. Methodological Workflow

In vitro assay : IC50 determination (e.g., EGFR IC50 = 12 nM ± 1.5).

SPR analysis : KD = 8.3 nM, kon = 1.2×10^5 M−1s−1 .

Cellular validation : EC50 = 50 nM in A549 cells .

How should contradictory data on biological activity across studies be addressed?

Advanced Question

  • Source analysis : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC50 variability) .
  • Compound stability : Test degradation in DMSO (e.g., 10% degradation after 1 week at 4°C) using LC-MS .
  • Cell line variability : Validate across multiple lines (e.g., HCT116 vs. HepG2) with standardized protocols .

Q. Contradiction Resolution Table

DiscrepancyRoot CauseResolution
IC50 varies (12 vs. 35 nM)ATP concentration (10 vs. 100 µM)Standardize ATP at 1 mM
Low cellular activityPoor solubility (<10 µM in PBS)Use PEG-400 co-solvent

What strategies mitigate stability issues during storage and handling?

Advanced Question

  • Storage conditions : Lyophilized solid at -80°C under argon; avoid repeated freeze-thaw cycles .
  • Solvent selection : Use deuterated DMSO for NMR to prevent proton exchange artifacts .
  • Degradation monitoring : Monthly HPLC checks for hydrolysis of the amide bond .

Q. Stability Table

ConditionDegradation Over 1 MonthMitigation
4°C in DMSO15% hydrolysisUse dry DMSO with molecular sieves
RT in light30% decompositionStore in amber vials at -80°C

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